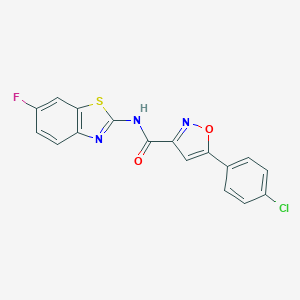
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one is a chemical compound that belongs to the pyrimidine family. It has been used in various scientific research studies, especially in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one is not fully understood. However, it is believed to act through multiple pathways, including inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of kinases, such as JAK2, STAT3, and Src, which are involved in cancer cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one have been extensively studied. It has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects. It also has antioxidant properties and has been found to reduce oxidative stress. In addition, it has been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one in lab experiments is its high potency and specificity. It has been found to selectively inhibit various enzymes and signaling pathways, making it a valuable tool for studying these pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for this compound, especially in the treatment of neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of a base, followed by the reaction of the resulting intermediate with urea. The final product is obtained after purification and isolation steps. This synthesis method has been optimized to yield a high purity product with good yield.
Scientific Research Applications
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, it has been found to have neuroprotective effects and improve cognitive function.
properties
Product Name |
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one |
|---|---|
Molecular Formula |
C11H10BrN3O |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10BrN3O/c1-7-6-10(16)15-11(13-7)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16) |
InChI Key |
IAMOZTDJOVAWLJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Br |
SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)
![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)

![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)
![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B253668.png)




![1-(4-chlorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253675.png)
![4-chloro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B253677.png)